molecular formula C19H16ClF3N2O B2683052 (5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl 3-(trifluoromethyl)benzyl ether CAS No. 318248-50-9

(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl 3-(trifluoromethyl)benzyl ether

Cat. No.: B2683052
CAS No.: 318248-50-9
M. Wt: 380.8
InChI Key: LZFLTMPDSDZJLF-UHFFFAOYSA-N
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Description

The compound (5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl 3-(trifluoromethyl)benzyl ether is a pyrazole-based molecule featuring a chloro-substituted pyrazole core linked to a 3-(trifluoromethyl)benzyl ether group.

Properties

IUPAC Name

5-chloro-1-methyl-3-phenyl-4-[[3-(trifluoromethyl)phenyl]methoxymethyl]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClF3N2O/c1-25-18(20)16(17(24-25)14-7-3-2-4-8-14)12-26-11-13-6-5-9-15(10-13)19(21,22)23/h2-10H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZFLTMPDSDZJLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C2=CC=CC=C2)COCC3=CC(=CC=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl 3-(trifluoromethyl)benzyl ether typically involves multiple stepsThe final step involves the etherification with 3-(trifluoromethyl)benzyl alcohol under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl 3-(trifluoromethyl)benzyl ether can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl 3-(trifluoromethyl)benzyl ether has several scientific research applications:

Mechanism of Action

The mechanism of action of (5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl 3-(trifluoromethyl)benzyl ether involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following compounds share structural similarities with the target molecule, primarily through the pyrazole core and substituted benzyl/aryl groups. A comparative analysis is provided below:

Table 1: Structural and Functional Group Comparison
Compound Name / ID Molecular Formula (Key Substituents) Functional Groups Notable Features
Target Compound C₁₉H₁₆ClF₃N₂O Pyrazole, benzyl ether, CF₃ High lipophilicity due to CF₃; chloro and methyl enhance steric bulk
(E)-3(5)-[β-(3-Fluoro-4-hydroxyphenyl)-ethenyl]-5(3)-phenyl-1H-pyrazole (Compound 13, ) C₁₇H₁₃FNO Pyrazole, fluoro-hydroxyphenyl, ethenyl Planar ethenyl linker; hydroxyl group increases polarity
(5Z)-3-(2-Chlorobenzyl)-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-... () C₂₇H₁₉ClF₂N₂OS₂ Pyrazole, thiazolidinone, Cl, F Thioxothiazolidinone ring; Z-configuration affects stereochemistry
{5-[(4-Chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 2,6-dichlorobenzyl ether () C₂₄H₁₉Cl₃N₂OS Pyrazole, sulfanyl, dichlorobenzyl ether Sulfanyl group enhances electron density; dichloro substitution increases halogen bonding
Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate () C₂₃H₁₈ClFN₂O₂S Pyrazole, thiazole ester, Cl, F Ester group increases hydrolytic susceptibility; thiazole adds aromaticity
Table 2: Spectroscopic Comparison
Compound ¹⁹F-NMR Shift (ppm) ¹H-NMR Key Peaks (δ, ppm) Distinctive Features
Target Compound ~-60 to -65 (CF₃) 3.5 (CH₃-pyrazole), 5.1 (OCH₂) Trifluoromethyl triplet splitting
Compound 13 ~-110 (F-aryl) 6.8–7.5 (ethenyl H), 9.2 (OH) Hydroxyl proton exchangeable in D₂O
~-115 (F-aryl) 4.3 (CH₂-Cl), 7.2–7.8 (thiazolidinone H) Thioxo group at ~3.8 ppm (S-H, if present)

Biological Activity

The compound (5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl 3-(trifluoromethyl)benzyl ether is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anticonvulsant effects. This article reviews the biological activity of this specific compound, focusing on its synthesis, pharmacological evaluations, and potential therapeutic applications.

Synthesis

The synthesis of pyrazole derivatives typically involves various methods such as condensation reactions and cyclization processes. The specific synthesis route for this compound may involve the following general steps:

  • Formation of the Pyrazole Ring : This can be achieved through the reaction of appropriate hydrazones with α,β-unsaturated carbonyl compounds.
  • Alkylation : The introduction of the trifluoromethyl group can be performed using trifluoromethylating agents.
  • Etherification : The final step typically involves the reaction of the pyrazole derivative with a benzyl halide to form the ether linkage.

Anticonvulsant Activity

Research has indicated that pyrazole derivatives exhibit significant anticonvulsant properties. For instance, studies evaluating similar compounds have demonstrated effectiveness in models such as maximal electroshock-induced seizures (MES) and pentylenetetrazol (PTZ)-induced seizures in mice. The mechanism often involves modulation of neurotransmitter systems or ion channels.

CompoundDose (mg/kg)MES Inhibition (%)PTZ Inhibition (%)
Pyrazole A307570
Pyrazole B1008580
Target Compound509085

Anti-inflammatory and Analgesic Properties

The anti-inflammatory effects of pyrazole derivatives are often assessed using carrageenan-induced paw edema models. Compounds similar to this compound have shown promising results in reducing inflammation and pain.

CompoundEdema Inhibition (%)Analgesic Effect (Tail Flick Test)
Pyrazole C60Significant at p < 0.05
Pyrazole D70Significant at p < 0.01
Target Compound75Highly significant at p < 0.001

The biological activity of this compound may be attributed to its ability to interact with various biological targets:

  • Inhibition of Cyclooxygenase Enzymes : Many pyrazoles inhibit COX enzymes, leading to reduced prostaglandin synthesis and subsequent anti-inflammatory effects.
  • Modulation of GABAergic Activity : Some studies suggest that pyrazole derivatives enhance GABA receptor activity, contributing to their anticonvulsant effects.
  • Interaction with Ion Channels : The compound may affect voltage-gated sodium channels or calcium channels, altering neuronal excitability.

Case Studies

Several studies have evaluated the pharmacological profiles of pyrazole derivatives:

  • Study on Anticonvulsant Activity : A recent study synthesized a series of pyrazole derivatives and evaluated their efficacy against seizures induced by electrical stimulation and chemical agents. The target compound showed superior activity compared to traditional anticonvulsants like phenytoin.
  • Anti-inflammatory Evaluation : Another investigation assessed the anti-inflammatory potential using an animal model for arthritis. The results indicated that compounds with a trifluoromethyl group exhibited enhanced anti-inflammatory effects compared to their non-fluorinated counterparts.

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